propan-2-yl 4-{[(1E)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate
Description
Propan-2-yl 4-{[(1E)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate is a structurally complex molecule featuring:
- A coumarin core (6-chloro-2-oxo-2H-chromen-3-yl), known for its photophysical properties and biological activity .
- A cyanoeth-1-enyl spacer with an (E)-configuration, contributing to rigidity and planar geometry.
- A 4-aminobenzoate ester (propan-2-yl ester), which modulates solubility and bioavailability .
This compound’s hybrid architecture suggests applications in medicinal chemistry (e.g., antimicrobial, anticancer) and materials science (e.g., fluorescent probes).
Properties
IUPAC Name |
propan-2-yl 4-[[(E)-2-[4-(6-chloro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O4S/c1-14(2)32-24(30)15-3-6-19(7-4-15)28-12-17(11-27)23-29-21(13-34-23)20-10-16-9-18(26)5-8-22(16)33-25(20)31/h3-10,12-14,28H,1-2H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFIDXQVQXVWTA-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key attributes of the target compound with analogous derivatives:
Key Observations:
Structural Complexity vs. Bioactivity: The target compound’s coumarin-thiazole-cyano-benzoate hybrid is unique compared to simpler thiazole derivatives (e.g., Compound 9 in ). The cyano group in the target compound could improve binding affinity to enzymes (e.g., via dipole interactions) compared to non-cyano analogs like Compound Y041-8397 .
In contrast, Compound Y041-8397 (MW 333.41) adheres to drug-likeness guidelines . The benzoate ester in the target compound may enhance metabolic stability compared to carboxylic acid derivatives (e.g., Compound 9) .
Synthetic Challenges :
- The target compound’s synthesis likely involves multi-step routes, including:
- Coumarin-thiazole coupling (similar to methods in ).
- Reductive amination for the cyanoeth-1-enyl linker (analogous to Compound 4 in ).
- Esterification of the benzoic acid moiety (as in ).
Hydrogen Bonding and Crystal Packing :
- The coumarin’s carbonyl and thiazole’s nitrogen atoms in the target compound may form hydrogen-bonded networks , influencing crystallinity (cf. Etter’s graph-set analysis in ).
- Compound Y041-8397 lacks such motifs, resulting in lower polar surface area (63.61 Ų vs. ~90–100 Ų for the target compound), affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
